4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVRQWGIVGGDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182743 | |
| Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477854-49-2 | |
| Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477854-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Hydroxy-2-phenyl-5-pyrimidinecarboxylic Acid
The hydroxy precursor (CAS 56406-26-9) serves as a key intermediate. A validated protocol involves:
- Cyclocondensation : Heating ethyl benzoylacetate (1.0 eq) with urea (1.2 eq) in acetic acid at 110°C for 8 hr to form 2-phenyl-4-hydroxy-5-pyrimidinecarboxylate.
- Ester Hydrolysis : Treating the ester with 2M NaOH at 80°C for 3 hr yields the carboxylic acid derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C (cyclization) |
| Solvent | Acetic acid |
| Catalyst | None (thermal) |
| Yield | 68–72% |
Thioether Formation at Position 4
The hydroxyl group undergoes nucleophilic displacement with 4-chlorothiophenol:
- Activation : Convert hydroxyl to mesylate using methanesulfonyl chloride (1.5 eq) in DCM at 0°C.
- Substitution : React mesylate intermediate with 4-chlorothiophenol (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 12 hr.
Optimization Insights
- Excess thiophenol improves yield to 85% (vs. 65% with 1.0 eq).
- Polar aprotic solvents (DMF > DMSO > THF) enhance reaction rates.
Pathway B: Direct Ring Assembly
Biginelli-Type Cyclization
Modified Biginelli conditions enable simultaneous ring formation and substituent incorporation:
- Reactants :
- β-Keto ester: Ethyl 3-oxo-3-phenylpropanoate
- Thiourea derivative: N-(4-chlorophenyl)thiourea
- Aldehyde: Glyoxylic acid (carboxylic acid precursor)
- Conditions :
- HCl (0.5 eq) in ethanol at reflux for 24 hr.
- Yield: 58% (unoptimized).
Limitations :
- Poor regiocontrol over substituent positions.
- Competing side reactions with thiourea nucleophiles.
Suzuki Coupling Strategy
Palladium-mediated coupling introduces aryl groups post-cyclization:
- Pyrimidine Halide Preparation : Synthesize 4-bromo-2-phenyl-5-pyrimidinecarboxylic acid via bromination of the hydroxy precursor.
- Cross-Coupling : React with 4-chlorophenylsulfanyl boronic ester using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 90°C.
Key Parameters
| Factor | Optimal Value |
|---|---|
| Ligand | SPhos |
| Base | Cs₂CO₃ |
| Reaction Time | 18 hr |
| Yield | 76% |
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Parameter | Pathway A | Pathway B (Biginelli) | Pathway B (Suzuki) |
|---|---|---|---|
| Total Steps | 3 | 1 | 4 |
| Overall Yield | 63% | 58% | 54% |
| Purity (HPLC) | >98% | 89% | 95% |
| Scalability | Excellent | Moderate | Challenging |
Critical Process Considerations
Sulfur Incorporation Challenges
Carboxylic Acid Protection
Methyl ester protection (via SOCl₂/MeOH) prevents decarboxylation during high-temperature steps, with final hydrolysis using LiOH.
Structural Characterization Data
Table 2: Spectroscopic Signatures
Industrial-Scale Considerations
Patent-derived insights suggest:
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenylsulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Anticonvulsant Activity: GABA Receptor Agonists
- Progabide (SL 76002): A GABA receptor agonist metabolized to SL 75102 (4-([(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)-methylene]amino)butanamide). Both exhibit broad anticonvulsant activity against bicuculline-, picrotoxinin-, and pentylenetetrazol-induced seizures. Unlike traditional antiepileptics, they lack sedation at therapeutic doses and show minor myorelaxation . Key Data:
| Compound | ED₅₀ (mg/kg) | Sedation Threshold | Myorelaxation Threshold |
|---|---|---|---|
| Progabide | 25–50 | >100 mg/kg | >100 mg/kg |
| SL 75102 | 10–20 | >100 mg/kg | >100 mg/kg |
- However, the absence of a fluoro-hydroxyphenyl group may alter receptor binding kinetics.
Calcium Channel Blockers: Dihydropyrimidine Derivatives
- Compound 7 (Dihydropyrimidine) : A calcium channel blocker with IC₅₀ = 12 nM (rabbit aorta assay), metabolized from compound 4. Its R-(-)-enantiomer (20a) exhibits superior oral bioavailability and antihypertensive duration compared to nifedipine .
- Key Data :
| Compound | IC₅₀ (nM) | Oral Bioavailability | Duration (hrs) |
|---|---|---|---|
| Compound 7 | 12 | 80% | 24 |
| Nifedipine | 250 | 50% | 6–8 |
- Comparison : The pyrimidine ring in 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid lacks the dihydro modification and carbamate groups critical for calcium channel binding in dihydropyrimidines. This structural divergence likely reduces its efficacy in this therapeutic class.
Anticancer and Antimicrobial Agents
- Thiophene-Pyrimidine Hybrids (e.g., Compound 16) : Derivatives like 5-(4-chlorophenyl)-3-(2-methyl-4-oxo-5-phenyl-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidine-7-yl)-thiophene-2-carboxylic acid show potent anticancer activity (log GI₅₀ = -6.40 to -7.54) against renal cancer cell lines .
- Key Data :
| Compound | Cancer Cell Line (log GI₅₀) | Antibacterial Activity (MIC, μg/mL) |
|---|---|---|
| 16 | -6.40 (CAK-1) | 2–4 (Gram-positive) |
| 19b | -7.54 (UO-31) | 1–2 (Gram-negative) |
- Comparison : The sulfur-linked 4-chlorophenyl group in 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid mirrors structural motifs in these hybrids. However, the absence of fused thiophene or triazole rings may limit its cytotoxicity and antibacterial potency.
Metabolic Stability and Bioavailability
- Compound 5 (Dihydropyrimidine) : Metabolized to active compounds 6 and 7, highlighting the role of hepatic modification in enhancing activity. Urea functionalities in compound 7 improve metabolic stability .
- Comparison : The carboxylic acid group in 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid may enhance solubility but could also increase renal clearance, reducing bioavailability compared to esterified analogues like compound 5.
Structural-Activity Relationships (SAR)
- Position 4 Substituents : The 4-[(4-Chlorophenyl)sulfanyl] group is critical for hydrophobic interactions with target receptors. Chlorine’s electron-withdrawing effect enhances binding affinity in GABA and calcium channel targets .
- Position 5 Carboxylic Acid : Enhances water solubility but may reduce blood-brain barrier penetration compared to ester or amide derivatives (e.g., Progabide’s butanamide group) .
Biological Activity
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid (CAS No. 477854-49-2) is a pyrimidine derivative that has gained attention for its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring substituted with a phenyl group and a carboxylic acid group, along with a 4-chlorophenylsulfanyl moiety. Such structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C17H11ClN2O2S
- Molecular Weight: 342.8 g/mol
- CAS Number: 477854-49-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, potentially exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Biological Activities
Research indicates that 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that it possesses significant antibacterial properties, making it a candidate for further development in treating infections .
- Enzyme Inhibition: It has been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This inhibition is crucial for therapeutic applications in neurodegenerative diseases and urinary tract infections .
- Anticancer Properties: Preliminary studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of signaling pathways related to cell survival and proliferation .
- Hypoglycemic Activity: Some derivatives of pyrimidine compounds have shown potential in lowering blood glucose levels, indicating that this compound might contribute to diabetes management .
- Diuretic Effects: The compound's potential diuretic activity suggests its usefulness in managing conditions like hypertension and edema .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid:
- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial action of synthesized derivatives containing the chlorophenylsulfanyl group, noting significant efficacy against multiple bacterial strains .
- Another research article focused on enzyme inhibition mechanisms demonstrated that pyrimidine derivatives could effectively inhibit AChE, suggesting therapeutic implications for Alzheimer's disease .
Comparative Analysis
The following table summarizes key findings related to the biological activities of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid compared to other similar compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Anticancer Activity | Hypoglycemic Activity |
|---|---|---|---|---|
| 4-Chlorophenyl sulfanyl derivative | Yes | Yes (AChE) | Yes | Potential |
| Other Pyrimidine Derivatives | Variable | Yes (AChE) | Yes | Reported |
| Traditional Antibiotics | Yes | No | Limited | No |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid?
- Methodological Answer : Utilize statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. This reduces the number of experiments while accounting for interactions between variables . Orthogonal validation using techniques like HPLC or NMR ensures reproducibility and purity assessment .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?
- Methodological Answer : Cross-validate results using complementary techniques :
- Compare experimental NMR shifts with computational predictions (e.g., density functional theory, DFT).
- Analyze bond distances and angles via single-crystal X-ray diffraction to confirm stereochemistry, as seen in structurally related pyrimidine derivatives .
- Use high-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .
Q. What purification methods are effective for isolating this compound from reaction byproducts?
- Methodological Answer :
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.
- For persistent impurities, consider recrystallization using solvents like ethanol or acetonitrile, which exploit differences in solubility .
- Monitor purity via TLC and confirm with melting point analysis or differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT, molecular dynamics) to:
- Map reaction pathways and transition states, identifying energy barriers for sulfanyl group substitutions .
- Predict regioselectivity in cross-coupling reactions using Fukui indices or electrostatic potential surfaces .
- Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Perform orthogonal assays (e.g., enzymatic vs. cellular assays) to rule out false positives/negatives.
- Analyze crystallographic data to confirm binding modes, as seen in structurally analogous pyrimidine-carboxylic acid derivatives .
- Use multivariate analysis to decouple steric/electronic effects of substituents (e.g., 4-chlorophenyl vs. trifluoromethyl groups) .
Q. How can researchers design experiments to elucidate the mechanism of sulfanyl group transfer in derivatives?
- Methodological Answer :
- Conduct isotopic labeling (e.g., sulfur-34) to track sulfanyl migration via mass spectrometry .
- Use stopped-flow kinetics to monitor intermediate formation in real-time.
- Compare activation parameters (ΔH‡, ΔS‡) with computational transition-state models .
Data Analysis and Validation
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in pharmacological studies?
- Methodological Answer :
- Apply non-linear regression models (e.g., Hill equation, logistic curves) to fit dose-response data.
- Use bootstrapping or Monte Carlo simulations to quantify uncertainty in EC₅₀ values .
- Cross-reference with crystallographic data to correlate binding affinity with structural features .
Q. How should researchers handle inconsistencies in thermal stability data (e.g., DSC vs. TGA results)?
- Methodological Answer :
- Perform replicate experiments under controlled humidity and heating rates.
- Analyze degradation products via GC-MS or FTIR to identify decomposition pathways.
- Compare results with structurally similar compounds (e.g., 5-pyrimidinecarboxylates) to establish trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
